molecular formula C11H14ClNOS B8138619 Darifenacin Hydrobromid

Darifenacin Hydrobromid

Katalognummer B8138619
Molekulargewicht: 243.75 g/mol
InChI-Schlüssel: VIFZVOVCIYZFEZ-IYPAPVHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Darifenacin Hydrobromid is a useful research compound. Its molecular formula is C11H14ClNOS and its molecular weight is 243.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Darifenacin Hydrobromid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Darifenacin Hydrobromid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Extended Release Tablets : Darifenacin hydrobromide extended release tablets effectively treat overactive bladder in humans, reducing the need for multiple doses per day and enhancing convenience (Brahma, 2017).

  • Nanostructured Lipid Carriers : Nanostructured lipid carriers can enhance the bioavailability of darifenacin hydrobromide for oral administration, improving management of urinary frequency, urgency, and incontinence (Allah & Hussein, 2018).

  • Tolerability and Compliance : Darifenacin hydrobromide is a safe, once-daily treatment for overactive bladder with a tolerability profile similar to placebo, potentially improving patient compliance (Blok & Corcos, 2007).

  • Fast Dissolving Buccal Films : The formulation of fast dissolving buccal films for darifenacin hydrobromide shows enhanced disintegration and dissolution rates, which may increase patient compliance in treating overactive bladder (Abbas et al., 2019).

  • Cancer Treatment Potential : Darifenacin, as a selective M3R antagonist, may inhibit colorectal cancer tumor growth by disrupting cholinergic signaling and MMP-1 expression and invasion (Hering et al., 2021).

  • Transdermal Patch : The darifenacin hydrobromide transdermal patch reduces administration frequency, side effects, and may avoid blood fluctuations, enhancing patient compliance (Reddy et al., 2021).

  • Clinical Pharmacokinetics : Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist with a short terminal elimination half-life, suitable for prolonged-release oral administration (Skerjanec, 2006).

  • Synthesis and Production : Various studies focus on the synthesis and production of commercial-grade darifenacin hydrobromide, a key ingredient in oral treatments for urinary incontinence (Pramanik et al., 2012); (Zhe-dong, 2007); (Heng-chang, 2012); (Zeng, 2009).

  • Quantification Methods : Different methods have been developed for quantifying darifenacin hydrobromide in various forms, such as in human plasma and tablet dosage forms (Shah et al., 2013); (Kathirvel et al., 2011); (Acharya et al., 2018).

  • Nanocarrier-Based Gel : A nanometric microemulsion-based transdermal gel with increased bioavailability and dose reduction was developed for overactive bladder management, offering a cost-effective and industrially scalable option (Patel et al., 2023).

Eigenschaften

IUPAC Name

(2S,4R)-4-phenylpyrrolidine-2-carbothioic S-acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFZVOVCIYZFEZ-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)S)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)S)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-phenylpyrrolidine-2-carbothioic S-acid;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darifenacin Hydrobromid
Reactant of Route 2
Darifenacin Hydrobromid
Reactant of Route 3
Darifenacin Hydrobromid
Reactant of Route 4
Darifenacin Hydrobromid
Reactant of Route 5
Darifenacin Hydrobromid
Reactant of Route 6
Darifenacin Hydrobromid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.